molecular formula C16H11ClN2O3 B2884587 3-(3-Chlorobenzamido)benzofuran-2-carboxamide CAS No. 477510-87-5

3-(3-Chlorobenzamido)benzofuran-2-carboxamide

Cat. No. B2884587
CAS RN: 477510-87-5
M. Wt: 314.73
InChI Key: KADBWVPXIMBKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Chlorobenzamido)benzofuran-2-carboxamide” is a compound with the molecular formula C23H17ClN2O4 and a molecular weight of 420.85 . It is available from suppliers such as Life Chemicals Inc .


Synthesis Analysis

The synthesis of benzofuran-2-carboxamide derivatives involves a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .


Molecular Structure Analysis

The molecular structure of “3-(3-Chlorobenzamido)benzofuran-2-carboxamide” is represented by the SMILES notation: COc1cccc (NC (=O)c2oc3ccccc3c2NC (=O)c2cccc (Cl)c2)c1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran-2-carboxamide derivatives include C–H arylation and transamidation . The C–H arylation reactions are directed by 8-aminoquinoline and use Pd catalysis . The transamidation procedure allows for directing group cleavage and further diversification of the C3-arylated benzofuran products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Chlorobenzamido)benzofuran-2-carboxamide” include a molecular formula of C23H17ClN2O4, a molecular weight of 420.85, and an unknown DMSO solubility .

Scientific Research Applications

Material Science: Organic Semiconductors

In material science, benzofuran derivatives are explored for their potential use in organic semiconductors due to their favorable electronic properties.

Each of these applications leverages the unique chemical structure and properties of benzofuran derivatives, demonstrating the compound’s versatility and potential across various scientific fields .

Future Directions

The future directions for “3-(3-Chlorobenzamido)benzofuran-2-carboxamide” and similar compounds could involve the development of novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for such advancements .

properties

IUPAC Name

3-[(3-chlorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-10-5-3-4-9(8-10)16(21)19-13-11-6-1-2-7-12(11)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADBWVPXIMBKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.